molecular formula C6H7N3O4 B454702 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 3920-37-4

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B454702
CAS No.: 3920-37-4
M. Wt: 185.14g/mol
InChI Key: MCTUAJONAXPWLC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at positions 1 and 3, a nitro group at position 4, and a carboxylic acid group at position 5. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the nitration of 1,3-dimethylpyrazole-5-carboxylic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 1,3-Dimethyl-4-amino-1H-pyrazole-5-carboxylic acid.

    Substitution: 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylate esters.

    Oxidation: 1,3-Dicarboxylic acid derivatives.

Scientific Research Applications

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of both nitro and carboxylic acid functional groups, which confer distinct reactivity and potential biological activities. The combination of these groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

2,5-dimethyl-4-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-3-4(9(12)13)5(6(10)11)8(2)7-3/h1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTUAJONAXPWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361192
Record name 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3920-37-4
Record name 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3920-37-4
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

One-hundred twelve g concentrated sulfuric acid is added to 42 ml 90% nitric acid at 70°-80° C., 39 g of 1,3-dimethylpyrazole-5-carboxylic acid is added in portions over one hour such that the temperature does not go over 90° C. After 2.5 hours the reaction mixture is cooled and poured over ice. The resulting percipitate was filtered, dried, and recrystallized in ethanol, mp 141°-142° C.
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39 g
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Synthesis routes and methods III

Procedure details

To fuming nitric acid (1.26 mL, 29.97 mmol, 2.0 eq.) at 0° C. was slowly added fuming sulfuric acid (9.76 mL, 104.90 mmol, 7.0 eq.) dropwise over 30 minutes. 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (2.10 g, 14.98 mmol) was then added portion wise, maintaining the internal temperature below 60° C. The reaction mixture was stirred at 60° C. under N2 for 4 h and then cooled to room temperature (RT). The reaction mixture was poured onto ice. Once ice melted the reaction mixture was extracted with EtOAc (3×500 mL). The organic layers were combined and washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo to give the desired compound as a white solid (2.67 g, 96.1%). 1H NMR (DMSO-d6, 500 MHz) δ ppm 3.87 (s, 3H), 2.39 (s, 3H); TLC (15% MeOH/DCM): Rf=0.12.
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1.26 mL
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9.76 mL
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2.1 g
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Yield
96.1%

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